molecular formula C16H18O3 B15218378 Stilbostemin D CAS No. 162411-68-9

Stilbostemin D

Cat. No.: B15218378
CAS No.: 162411-68-9
M. Wt: 258.31 g/mol
InChI Key: LLRJCKLNDNKRTF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stilbenoids, including Stilbostemin D, typically involves the coupling of appropriate benzene derivatives. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the stilbene structure . The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran .

Industrial Production Methods

Industrial production of stilbenoids can involve biotechnological approaches, such as the use of genetically modified microorganisms to produce the desired compounds. This method leverages the natural biosynthetic pathways of plants, which are engineered into microbial hosts . The fermentation process is optimized to maximize yield and purity of the target compound.

Chemical Reactions Analysis

Types of Reactions

Stilbostemin D undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of dihydrostilbenes.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings of this compound, leading to the formation of various substituted derivatives.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydrostilbenes .

Properties

CAS No.

162411-68-9

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

5-[2-(2-methoxyphenyl)ethyl]-2-methylbenzene-1,3-diol

InChI

InChI=1S/C16H18O3/c1-11-14(17)9-12(10-15(11)18)7-8-13-5-3-4-6-16(13)19-2/h3-6,9-10,17-18H,7-8H2,1-2H3

InChI Key

LLRJCKLNDNKRTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1O)CCC2=CC=CC=C2OC)O

Origin of Product

United States

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